molecular formula C17H15NO4 B11949907 Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate CAS No. 853347-58-7

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

Cat. No.: B11949907
CAS No.: 853347-58-7
M. Wt: 297.30 g/mol
InChI Key: NTNYFWZACJEMRF-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is an organic compound with a complex structure that includes a cyano group, a furan ring, and an ethoxyphenyl group

Preparation Methods

The synthesis of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. One common method involves stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The cyano group and furan ring are likely to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate can be compared with other cyanoacetate derivatives and furan-containing compounds. Similar compounds include:

    Methyl cyanoacetate: A simpler analog used in various organic syntheses.

    Ethyl cyanoacetate: Another analog with similar reactivity but different physical properties.

    Furan derivatives: Compounds containing the furan ring, which are known for their aromaticity and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

853347-58-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C17H15NO4/c1-3-21-15-7-5-4-6-14(15)16-9-8-13(22-16)10-12(11-18)17(19)20-2/h4-10H,3H2,1-2H3/b12-10+

InChI Key

NTNYFWZACJEMRF-ZRDIBKRKSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.